molecular formula C11H11ClF3N B11727768 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine

Cat. No.: B11727768
M. Wt: 249.66 g/mol
InChI Key: IHUXUPRTPWENKZ-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine is a chemical compound with the molecular formula C11H11ClF3N and a molecular weight of 249.66 g/mol. It is a research chemical known for its unique structural features, including a cyclobutanamine ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups.

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with cyclobutanamine under specific conditions. One method includes using toluene as a reaction solvent and anhydrous aluminum trichloride as a catalyst . The reaction is carried out at low temperatures (0-5°C) for several hours, followed by the addition of ice water and pH adjustment using sodium hydroxide . This method is suitable for large-scale production due to its high safety and low environmental impact .

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with multiple biological systems.

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine can be compared with similar compounds such as:

    1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone: This compound shares the trifluoromethyl and chlorine substitutions but differs in the presence of a trifluoroethanone group instead of a cyclobutanamine ring.

    3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Another similar compound with trifluoromethyl and chlorine substitutions, but with a triazole ring structure.

The uniqueness of this compound lies in its cyclobutanamine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]cyclobutan-1-amine

InChI

InChI=1S/C11H11ClF3N/c12-9-5-7(10(16)2-1-3-10)4-8(6-9)11(13,14)15/h4-6H,1-3,16H2

InChI Key

IHUXUPRTPWENKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC(=C2)Cl)C(F)(F)F)N

Origin of Product

United States

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